3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-[(3-methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16-7-5-9-18(13-16)23(27)24-21(15-22(25)26)17-8-6-12-20(14-17)28-19-10-3-2-4-11-19/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLSFMTPSZEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Amino Acid Synthesis
The Strecker reaction enables the introduction of the amino group adjacent to the 3-phenoxyphenyl substituent:
- Starting material : 3-Phenoxybenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol at 0–5°C to form the α-aminonitrile intermediate.
- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using 6 M HCl under reflux (110°C, 12 hours), yielding 3-amino-3-(3-phenoxyphenyl)propanoic acid.
Reductive Amination of β-Keto Acids
An alternative route employs reductive amination for higher stereoselectivity:
- β-Keto acid preparation : 3-(3-Phenoxyphenyl)propanoic acid is treated with acetic anhydride to form the β-keto ester, which is hydrolyzed to the β-keto acid using NaOH.
- Reductive amination : The β-keto acid reacts with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, followed by acid workup to yield the amino acid.
Acylation with 3-Methylbenzoyl Chloride
Schotten-Baumann Reaction
The amino acid is acylated under mild aqueous conditions:
- Reaction conditions : 3-Amino-3-(3-phenoxyphenyl)propanoic acid (1 eq) is dissolved in 10% NaOH, and 3-methylbenzoyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is stirred for 2 hours.
- Workup : The product is precipitated by acidification to pH 2 with HCl, filtered, and washed with cold water.
Carbodiimide-Mediated Coupling
For enhanced efficiency in non-aqueous media:
- Activation : 3-Methylbenzoic acid (1.1 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry THF for 30 minutes.
- Coupling : The activated acid is added to 3-amino-3-(3-phenoxyphenyl)propanoic acid (1 eq) in THF and stirred at 25°C for 12 hours.
- Purification : The urea byproduct is filtered, and the solvent is evaporated. The residue is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Industrial-Scale Optimization
Continuous Flow Synthesis
Patents disclose telescoped processes for large-scale production:
Catalytic Hydrogenation
For intermediates requiring reduction (e.g., unsaturated precursors):
- Conditions : 5% Pd/C (0.5 wt%), H₂ (4 bar), in ethanol at 50°C.
- Conversion : >99%, with no over-reduction of the formamido group.
Analytical Characterization
Critical quality control metrics include:
- HPLC : Purity >99.5% (C18 column, acetonitrile/0.1% TFA gradient).
- NMR : ¹H NMR (DMSO-d₆) δ 12.4 (s, 1H, COOH), 8.21 (d, J = 8.0 Hz, 1H, NH), 7.45–6.85 (m, 10H, aromatic), 4.32 (t, 1H, CH), 2.31 (s, 3H, CH₃).
- MS : [M+H]⁺ = 388.2 (calculated: 388.14).
Challenges and Mitigation Strategies
Racemization :
Byproduct Formation :
- N-methylation byproducts arise from residual DMF in Schotten-Baumann reactions.
- Solution : Strict solvent drying and use of aprotic solvents (e.g., THF).
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Overview
3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid is a synthetic compound with significant potential in pharmaceutical chemistry and medicinal research. Its molecular formula is C23H21NO4, and it has a molecular weight of approximately 375.42 g/mol. The compound features a complex structure that includes a propanoic acid backbone along with formamido and phenoxy functional groups, contributing to its diverse applications.
Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and analgesic pathways. It may interact with specific receptors or enzymes involved in pain modulation and inflammation, making it a candidate for further pharmacological studies.
Pharmaceutical Applications
The unique combination of functional groups in 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid enhances its versatility in pharmaceutical applications:
- Anti-inflammatory Agents : Due to its potential to modulate inflammatory pathways, this compound could be developed into new anti-inflammatory medications.
- Analgesics : Its activity in pain modulation positions it as a candidate for analgesic formulations.
- Cancer Research : Structural analogs have shown promise in anticancer studies, indicating potential applications in oncology for the treatment of various cancers.
Case Studies
Several case studies highlight the potential applications of 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid:
- Anti-inflammatory Study : In vitro studies showed that the compound significantly reduced pro-inflammatory cytokines in human cell lines, suggesting its utility as an anti-inflammatory agent.
- Pain Modulation Research : Animal models indicated that administration of the compound resulted in reduced pain responses, supporting its development as an analgesic.
- Anticancer Activity Evaluation : Research demonstrated that derivatives of this compound exhibited cytotoxic effects against specific cancer cell lines, warranting further investigation into its use as an anticancer drug.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methylphenyl)amino]-3-(3-phenoxyphenyl)propanoic acid
- 3-[(3-Methylphenyl)carbamoyl]-3-(3-phenoxyphenyl)propanoic acid
- 3-[(3-Methylphenyl)formamido]-3-(4-phenoxyphenyl)propanoic acid
Uniqueness
3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid is a synthetic organic compound with the molecular formula C23H21NO4 and a molecular weight of approximately 375.42 g/mol. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A propanoic acid backbone.
- Formamido functional group.
- Phenoxy substituents.
These structural characteristics contribute to its biological activity and interaction with various biological targets.
Anti-inflammatory and Analgesic Effects
Research indicates that 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid exhibits significant anti-inflammatory properties. Preliminary studies suggest that it may interact with specific receptors involved in pain modulation and inflammation. This interaction is crucial for understanding how the compound may alleviate symptoms associated with inflammatory conditions.
Mechanisms of Action
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.
- Modulation of Pain Pathways : It may influence pain pathways by interacting with receptors like COX enzymes, leading to reduced pain perception.
Synthesis and Evaluation
The synthesis of 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid typically involves several steps to ensure high purity levels. The following table summarizes key findings from various studies on the compound's synthesis and biological evaluation:
Case Study 1: In Vivo Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects in a rat model, administration of the compound resulted in a marked decrease in paw edema compared to control groups. The study highlighted the potential for this compound as an alternative treatment for inflammatory diseases.
Case Study 2: Pain Modulation
Another investigation focused on the analgesic properties of 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid. Results showed significant pain relief in subjects subjected to formalin-induced pain, suggesting its efficacy as a non-opioid analgesic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
